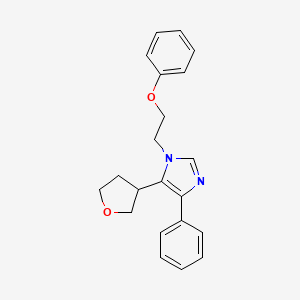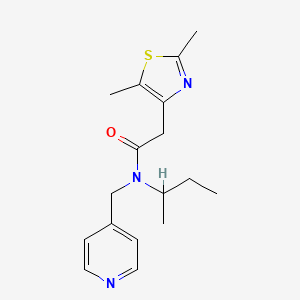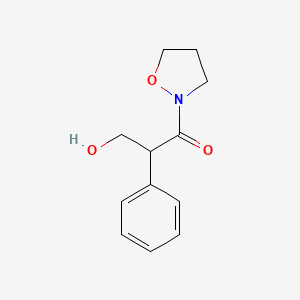![molecular formula C17H18N4O3S B4248988 1-[(3-Ethoxyphenyl)methyl]-3-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-methylurea](/img/structure/B4248988.png)
1-[(3-Ethoxyphenyl)methyl]-3-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-methylurea
概要
説明
N-(3-ethoxybenzyl)-N’-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N-methylurea is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, a furan ring, and a benzyl group, making it a molecule of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxybenzyl)-N’-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N-methylurea typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring is introduced through a coupling reaction, often using reagents like furfural or furfuryl alcohol.
Introduction of the Benzyl Group: The benzyl group is attached via a nucleophilic substitution reaction, where the benzyl halide reacts with the thiadiazole-furan intermediate.
Final Urea Formation: The final step involves the reaction of the intermediate with methyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of N-(3-ethoxybenzyl)-N’-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N-methylurea follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(3-ethoxybenzyl)-N’-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Benzyl halides, furfural, nucleophiles or electrophiles, solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with varying functional groups.
科学的研究の応用
N-(3-ethoxybenzyl)-N’-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N-methylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-(3-ethoxybenzyl)-N’-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N-methylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(3-ethoxybenzyl)-N’-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-N-methylurea: Similar structure with a thiophene ring instead of a furan ring.
N-(3-ethoxybenzyl)-N’-[5-(2-pyridyl)-1,3,4-thiadiazol-2-yl]-N-methylurea: Similar structure with a pyridine ring instead of a furan ring.
Uniqueness
N-(3-ethoxybenzyl)-N’-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N-methylurea is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs with different heterocyclic rings. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
1-[(3-ethoxyphenyl)methyl]-3-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-1-methylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-3-23-13-7-4-6-12(10-13)11-21(2)17(22)18-16-20-19-15(25-16)14-8-5-9-24-14/h4-10H,3,11H2,1-2H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJRGVJNOZYRRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CN(C)C(=O)NC2=NN=C(S2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4248911.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-thienylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4248934.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-(1,2,3-thiadiazol-4-ylcarbonyl)piperidine](/img/structure/B4248936.png)
![N-(1-{3-[(2-methylprop-2-en-1-yl)oxy]benzoyl}piperidin-4-yl)methanesulfonamide](/img/structure/B4248940.png)

![5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-(3-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B4248961.png)
![1-{3-[6-(isopropylamino)pyrimidin-4-yl]phenyl}ethanone](/img/structure/B4248966.png)
![1-[(3-methoxyphenyl)methyl]-N-[[1-(2-methylphenyl)pyrazol-4-yl]methyl]piperidin-3-amine](/img/structure/B4248970.png)
![1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylbenzyl)-N-methylmethanamine](/img/structure/B4248974.png)
![1-allyl-N-{4-[(dimethylamino)sulfonyl]benzyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B4248979.png)
![3-benzyl-5-[2-(pyrrolidin-1-ylmethyl)-1,3-thiazol-5-yl]-1H-1,2,4-triazole](/img/structure/B4248994.png)

![4-(4-chlorophenyl)-5-[(methylamino)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4249003.png)
